molecular formula C18H25N3O4S B11495353 Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-

Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-

Cat. No.: B11495353
M. Wt: 379.5 g/mol
InChI Key: MCGKOJWJFHZGRY-UHFFFAOYSA-N
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Description

4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a morpholinosulfonyl group attached to a phenyl ring, and a pyrazolone core with isopropyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the isopropyl and methyl groups: Alkylation reactions using suitable alkyl halides in the presence of a base can introduce these groups onto the pyrazolone ring.

    Attachment of the morpholinosulfonyl group: This step involves the sulfonylation of the phenyl ring using morpholinosulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the morpholinosulfonyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-isopropyl-1,5-dimethyl-2-[4-(methylsulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-isopropyl-1,5-dimethyl-2-[4-(morpholinosulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical properties and enhances its potential applications in various fields. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

1,5-dimethyl-2-(4-morpholin-4-ylsulfonylphenyl)-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C18H25N3O4S/c1-13(2)17-14(3)19(4)21(18(17)22)15-5-7-16(8-6-15)26(23,24)20-9-11-25-12-10-20/h5-8,13H,9-12H2,1-4H3

InChI Key

MCGKOJWJFHZGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C

Origin of Product

United States

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